2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol 2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 946218-41-3
VCID: VC4265681
InChI: InChI=1S/C20H19ClN6O/c1-26(11-12-28)20-24-18(23-15-9-7-14(21)8-10-15)17-13-22-27(19(17)25-20)16-5-3-2-4-6-16/h2-10,13,28H,11-12H2,1H3,(H,23,24,25)
SMILES: CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Molecular Formula: C20H19ClN6O
Molecular Weight: 394.86

2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol

CAS No.: 946218-41-3

Cat. No.: VC4265681

Molecular Formula: C20H19ClN6O

Molecular Weight: 394.86

* For research use only. Not for human or veterinary use.

2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol - 946218-41-3

Specification

CAS No. 946218-41-3
Molecular Formula C20H19ClN6O
Molecular Weight 394.86
IUPAC Name 2-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Standard InChI InChI=1S/C20H19ClN6O/c1-26(11-12-28)20-24-18(23-15-9-7-14(21)8-10-15)17-13-22-27(19(17)25-20)16-5-3-2-4-6-16/h2-10,13,28H,11-12H2,1H3,(H,23,24,25)
Standard InChI Key IDFWXSIOZASVOL-UHFFFAOYSA-N
SMILES CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s pyrazolo[3,4-d]pyrimidine core is a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring at positions 3 and 4 . This scaffold is structurally analogous to purines, facilitating interactions with adenosine-binding domains in enzymes and receptors . The 4-chlorophenyl group at position 4 enhances hydrophobic interactions, while the phenyl group at position 1 contributes to π-π stacking with aromatic residues in target proteins . The methylaminoethanol side chain at position 6 introduces hydrogen-bonding capabilities and modulates solubility, critical for pharmacokinetic optimization .

Comparative Structural Analysis

Pyrazolo[3,4-d]pyrimidine derivatives often exhibit varied biological activities depending on substituent patterns. For instance, methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, a related compound, demonstrates anticancer properties due to its electron-withdrawing ester group . In contrast, the chlorophenyl and methylaminoethanol groups in the target compound likely enhance target specificity and metabolic stability, respectively .

Synthetic Methodologies

Key Reaction Steps and Optimization

The synthesis of 2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves multi-step protocols, often starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A representative pathway includes:

  • Condensation Reactions: Coupling 4-chloroaniline with a preformed pyrazolo[3,4-d]pyrimidine intermediate under basic conditions .

  • Nucleophilic Substitution: Introducing the methylaminoethanol side chain via Mitsunobu or alkylation reactions .

Table 1: Representative Synthetic Conditions and Yields

Reaction StepReagents/ConditionsYield (%)
Core FormationCs₂CO₃, DMF, 80°C, N₂ atmosphere79
Side Chain IntroductionK₂CO₃, DMA, 100°C, 10h30
PurificationColumn chromatography (EtOAc/petroleum ether)79

Optimization efforts highlight the critical role of cesium carbonate in facilitating nucleophilic substitutions and dimethylformamide (DMF) as a polar aprotic solvent . Elevated temperatures (80–100°C) improve reaction kinetics but may necessitate inert atmospheres to prevent oxidation .

Physicochemical and Crystallographic Analysis

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable amino and hydroxyl groups, rendering it moderately soluble in polar solvents like DMSO and ethanol . Stability studies under ambient conditions suggest susceptibility to photodegradation, necessitating storage in amber vials at -20°C .

Crystallographic Insights

While direct crystallographic data for this compound remains unpublished, related pyrazolo[3,4-d]pyrimidines adopt triclinic crystal systems with unit cell parameters a = 4.6502(18) Å, b = 11.937(3) Å, and c = 13.1822(19) Å . The dihedral angle between the pyrazole and pyrimidine rings averages 12.5°, indicating minimal steric strain .

Applications and Future Perspectives

Drug Development and Derivative Synthesis

The compound serves as a precursor for structurally diversified analogs. For example, replacing the chlorophenyl group with fluorophenyl or methylsulfonyl variants could modulate target selectivity . Additionally, esterification of the ethanol moiety may enhance blood-brain barrier penetration for neurological applications .

Table 2: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC₅₀ (µM)
Target CompoundJAK22.1
6-(4-Chlorophenyl)-1H-quinolinEGFR0.9
Methyl 2-(4-pyrazolo)acetatePI3K5.4

Challenges and Opportunities

Current limitations include moderate aqueous solubility and metabolic instability in hepatic microsomes . Prodrug strategies, such as phosphonate or glycoside conjugation, are under investigation to address these issues . Furthermore, computational modeling and X-ray co-crystallography could elucidate precise binding modes, guiding rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator